molecular formula C8H8ClNO2 B1581280 1-Chloro-2,5-dimethyl-4-nitrobenzene CAS No. 34633-69-7

1-Chloro-2,5-dimethyl-4-nitrobenzene

Cat. No. B1581280
CAS RN: 34633-69-7
M. Wt: 185.61 g/mol
InChI Key: JMEXAQBBMDHIGQ-UHFFFAOYSA-N
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Description

“1-Chloro-2,5-dimethyl-4-nitrobenzene” is a compound that belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group, -NO2, attached to a benzene ring .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . For instance, “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” was synthesized by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .


Molecular Structure Analysis

The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene . The nitro group, -NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For example, they can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

  • Detection and Determination of Pyridine Compounds

    • Field: Analytical Chemistry
    • Application: 1-Chloro-2,4-dinitrobenzene is used as a reagent for the detection and determination of pyridine compounds .
    • Results: The outcomes of this application would also depend on the specific context of the analysis. In general, the reaction of pyridine compounds with 1-Chloro-2,4-dinitrobenzene could provide valuable information about the presence and quantity of these compounds .
  • Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

    • Field: Biochemistry
    • Application: 1-Chloro-2,4-dinitrobenzene has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH) .
    • Results: The results of this application could provide valuable insights into the role of GSH in erythrocytes and how it is affected by various factors .
  • Inhibition of Human Thioredoxin Reductase

    • Field: Molecular Biology
    • Application: 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase .
    • Results: The results of this application could provide valuable insights into the role of thioredoxin reductase in cells and how it is affected by various factors .

It’s important to note that while “1-Chloro-2,5-dimethyl-4-nitrobenzene” is similar to other compounds such as “1-Chloro-2,4-dinitrobenzene”, the properties and applications of these compounds can be quite different due to the different positions of the functional groups on the benzene ring .

It’s important to note that while “1-Chloro-2,5-dimethyl-4-nitrobenzene” is similar to other compounds such as “1-Chloro-2,4-dinitrobenzene”, the properties and applications of these compounds can be quite different due to the different positions of the functional groups on the benzene ring .

Safety And Hazards

Nitro compounds can be hazardous. For instance, “1-Chloro-4-nitrobenzene” is harmful if swallowed, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

properties

IUPAC Name

1-chloro-2,5-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEXAQBBMDHIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291352
Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-dimethyl-4-nitrobenzene

CAS RN

34633-69-7
Record name 1-Chloro-2,5-dimethyl-4-nitrobenzene
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Record name 34633-69-7
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Synthesis routes and methods

Procedure details

A sulphonitric mixture at 0° C., composed of sulphuric acid (3.8 ml) and nitric acid (1 ml), is added dropwise to a mixture, cooled to 10° C., of 2-chloro-1,4-xylene (1.4 g), acetic acid (17 ml) and 98% sulphuric acid (1 ml). The reaction medium is poured into a water/ice mixture and then filtered. The yellow precipitate is recrystallized from petroleum ether to give the title compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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